(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol
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Overview
Description
(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is a heterocyclic compound that features a pyrrolo-pyridine core structure with a chloro substituent at the 4-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol typically involves the formation of the pyrrolo-pyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a chlorinated pyridine derivative, the pyrrole ring can be formed through a series of cyclization reactions. The hydroxymethyl group can then be introduced via a nucleophilic substitution reaction using formaldehyde or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The compound can be reduced to remove the chloro substituent or to modify the pyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)formaldehyde or (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)carboxylic acid .
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of inhibitors or modulators of specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functionalizability make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism by which (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[2,3-b]pyridin-6-ylmethanol
Uniqueness
(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, making it a versatile building block in synthetic chemistry .
Biological Activity
(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is a chemical compound with significant potential in medicinal chemistry due to its unique structural properties. The compound features a pyrrolo[3,2-c]pyridine core, which is known for its biological activity. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H9ClN2O
- Molecular Weight : 196.63 g/mol
- CAS Number : 97989-54-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been studied for its potential to inhibit specific kinases involved in cell signaling pathways. For instance, it has shown promising results in inhibiting the colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in macrophage differentiation and maintenance, suggesting its application in treating inflammatory diseases and cancers .
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines. For example, it has been reported to have an IC50 value in the low micromolar range against certain tumor cells, indicating potent cytotoxicity .
Antimicrobial Properties
In addition to its anticancer effects, this compound has also been evaluated for antimicrobial activity. Studies have shown that it possesses moderate antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
- CSF1R Inhibition Study : A study focused on the structure-activity relationship (SAR) of pyrrolo[2,3-d]pyrimidines revealed that derivatives similar to this compound exhibited subnanomolar inhibition of CSF1R. This suggests that modifications in the structure can enhance biological activity significantly .
- Anticancer Screening : A series of compounds were screened for their ability to induce apoptosis in cancer cells. The results indicated that this compound had a notable effect on cell viability at concentrations as low as 0.5 µM .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
(4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-8-6-3-5(4-12)11-7(6)1-2-10-8/h1-3,11-12H,4H2 |
InChI Key |
RRQYAQZKRFQLBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NC(=C2)CO)Cl |
Origin of Product |
United States |
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